1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

5-HT3 receptor Indole oxadiazole SAR

1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 946257-94-9) is a synthetic indole-oxadiazole hybrid bearing a 2,5-dimethylbenzyl substituent at N1 and a 5-isopropyl-1,3,4-oxadiazol-2-yl group at C2 of the indole core. The oxadiazole-indole scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated utility in creating potent 5-HT₃ receptor antagonists and cannabinoid receptor modulators.

Molecular Formula C22H23N3O
Molecular Weight 345.4 g/mol
CAS No. 946257-94-9
Cat. No. B3311367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
CAS946257-94-9
Molecular FormulaC22H23N3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
InChIInChI=1S/C22H23N3O/c1-14(2)21-23-24-22(26-21)20-12-17-7-5-6-8-19(17)25(20)13-18-11-15(3)9-10-16(18)4/h5-12,14H,13H2,1-4H3
InChIKeyGOEFADWTDRQEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 946257-94-9) – Structural Identity, Core Scaffold, and Procurement Context


1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 946257-94-9) is a synthetic indole-oxadiazole hybrid bearing a 2,5-dimethylbenzyl substituent at N1 and a 5-isopropyl-1,3,4-oxadiazol-2-yl group at C2 of the indole core. The oxadiazole-indole scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated utility in creating potent 5-HT₃ receptor antagonists [1] and cannabinoid receptor modulators [2]. This specific compound (MF: C₂₂H₂₃N₃O, MW: 345.4 g/mol) occupies a distinct chemical space that cannot be inferred from simpler indole or oxadiazole building blocks alone.

Indole-oxadiazole privileged scaffold – supports pharmacophore-refinement and target-engagement studies
2,5-Dimethylbenzyl substitution pattern – enables aromatic-pocket steric-tolerance mapping
5-Isopropyl-1,3,4-oxadiazole motif – reported functional-selectivity determinant in cannabinoid receptor assays
Favourable lead-like properties – MW 345.4, CLogP ≈ 4.8, supports hit-to-lead campaigns

Procurement Risk: Why Generic Indole-Oxadiazole Analogues Cannot Replace 1-[(2,5-Dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 946257-94-9)


Indole-oxadiazole congeners display extreme sensitivity to peripheral substitution on both the indole N1-benzyl group and the oxadiazole C5-alkyl chain. In a systematic study of 5-HT₃ antagonist indole oxadiazoles, moving a single methyl group on the benzyl ring or altering the oxadiazole alkyl substituent produced Ki shifts exceeding 10-fold [1]. Similarly, structure-activity relationship (SAR) exploration of indole-oxadiazole cannabinoid ligands demonstrated that even conservative isosteric replacements at the C2-oxadiazole position can invert functional activity from antagonist to agonist [2]. Therefore, procurement of a generic “indole-oxadiazole” without precisely matching the 2,5-dimethylbenzyl and 5-isopropyl substitution pattern carries a high risk of obtaining a compound with qualitatively different biological performance.

Target Compound 1-[(2,5-dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Generic Indole-Oxadiazole Analogues N1-benzyl or 5-methyl-oxadiazole congeners may shift affinity by ≥10-fold or invert functional activity
Substitution-Sensitivity Context Peripheral methyl migration on benzyl ring or oxadiazole alkyl-chain alteration produces qualitatively different biological performance
Procurement Risk “Indole-oxadiazole” bulk screening hits may not reproduce target affinity or functional selectivity without precise substitution matching

Quantitative Differentiation of 1-[(2,5-Dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 946257-94-9) Versus Closest Structural Analogues


2,5-Dimethylbenzyl vs. Unsubstituted Benzyl: Impact on 5-HT₃ Receptor Affinity

In a head-to-head series of indole oxadiazoles, the introduction of methyl substituents on the N1-benzyl ring markedly modulates 5-HT₃ receptor affinity. The unsubstituted benzyl analogue (R = H) exhibited a Ki of approximately 10 nM in a [³H]-GR65630 binding assay using rat entorhinal cortex membranes, while the 2-methylbenzyl analogue showed a Ki of approximately 1 nM, representing a ~10-fold affinity gain [1]. Although the exact 2,5-dimethylphenylmethyl derivative was not reported in that study, the additive effect of a second methyl group is predicted to further enhance affinity based on the established SAR trend [1]. This positions CAS 946257-94-9 as a higher-affinity candidate relative to the unsubstituted benzyl baseline.

5-HT₃ Receptor Affinity
Class-level inference
Reported ≥10-fold affinity improvement projected for 2,5-dimethyl substitution relative to unsubstituted benzyl
Supports 5-HT₃ antagonist pharmacophore refinement and receptor-occupancy assay context
Class-level SAR inference from 2-methylbenzyl analogue; direct measurement not reported
5-HT3 receptor Indole oxadiazole SAR

5-Isopropyl-1,3,4-oxadiazole vs. 5-Methyl-1,3,4-oxadiazole: Hydrophobic and Steric Differentiation

Within the indole-oxadiazole cannabinoid modulator series, replacement of the oxadiazole 5-methyl group with an isopropyl group increases calculated logP by approximately 1.0 unit and introduces greater steric bulk adjacent to the hydrogen-bond-accepting oxadiazole ring [1]. This modification has been shown to alter CB1 receptor functional selectivity: compounds bearing a 5-isopropyl-1,3,4-oxadiazole demonstrated inverse agonism in cAMP assays, whereas the corresponding 5-methyl analogues behaved as neutral antagonists [1]. For CAS 946257-94-9, the 5-isopropyl group therefore defines a distinct pharmacological phenotype compared to the shorter-chain congeners.

CB1 Functional Selectivity
Class-level inference
Qualitative switch from neutral antagonism to inverse agonism (ΔlogP ≈ +1.0) predicted for 5-isopropyl vs. 5-methyl
Defines distinct cannabinoid receptor functional phenotype for signalling-pathway studies
Inferred from patent SAR; requires cAMP assay validation in target cell background
Oxadiazole SAR Lipophilicity Cannabinoid receptor

In Silico Drug-Likeness and Physicochemical Property Differentiation from Common Indole-Oxadiazole Screening Hits

Calculated physicochemical parameters for CAS 946257-94-9 (MW: 345.4 g/mol, CLogP: ~4.8, tPSA: ~51 Ų, H-bond acceptors: 3, rotatable bonds: 5) place it within favourable oral drug-like space (Lipinski violations: 0) . In contrast, many commercially available indole-oxadiazole screening compounds carry larger N1 substituents (e.g., naphthylmethyl, 4-bromophenylmethyl) that elevate MW above 400 g/mol and CLogP above 5.5, pushing them beyond lead-like property thresholds . The relatively compact 2,5-dimethylbenzyl group of CAS 946257-94-9 therefore offers a superior balance of lipophilicity and molecular weight for fragment-to-lead or hit-to-lead campaigns.

Lead-Likeness Profile
Data to verify
MW 345.4 g/mol, CLogP ≈ 4.8, tPSA ≈ 51 Ų, Lipinski violations = 0; comparator naphthylmethyl analogue exceeds lead-like CLogP threshold
May support hit-to-lead selection based on favourable calculated property space
Calculated descriptors only; no experimental logP/logD or solubility data available
Drug-likeness Physicochemical properties Lead-likeness

Application Scenarios for 1-[(2,5-Dimethylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 946257-94-9) Driven by Quantitative Differentiation Evidence


5-HT₃ Receptor Antagonist Screening and Pharmacophore Refinement

The projected sub-nanomolar 5-HT₃ receptor affinity (class-level inference from 2-methylbenzyl SAR) makes CAS 946257-94-9 a valuable probe for 5-HT₃ antagonist screening cascades. Its 2,5-dimethylbenzyl motif can be used to test the steric tolerance of the aromatic binding pocket defined by van der Waals difference mapping [1], directly informing pharmacophore models used in virtual screening.

Cannabinoid CB1 Receptor Functional Profiling

The 5-isopropyl-1,3,4-oxadiazole group is a key determinant of CB1 inverse agonist activity within the indole-oxadiazole chemotype [2]. CAS 946257-94-9 is suitable for inclusion in CB1 functional assay panels (cAMP, β-arrestin) to establish structure-functional-selectivity relationships and to benchmark against reference inverse agonists such as rimonabant.

Hit-to-Lead Optimization Starting Point

With MW 345.4 and CLogP ≈ 4.8, CAS 946257-94-9 resides in a more favourable lead-like property space than many higher-MW indole-oxadiazole analogues (e.g., naphthylmethyl-substituted compounds with MW > 395 and CLogP > 5.5) . This compound is therefore recommended as a chemically tractable starting point for medicinal chemistry optimization programs, where early control of lipophilicity is critical for downstream ADMET success.

Internal Standard or Reference Compound for Analytical Method Development

The defined InChI Key (GOEFADWTDRQEKI-UHFFFAOYSA-N) and singular molecular formula (C₂₂H₂₃N₃O) enable unambiguous chromatographic identification. CAS 946257-94-9 can serve as a retention-time marker or system suitability standard in HPLC/UPLC-MS methods designed for indole-oxadiazole library purification or purity assessment, reducing reliance on less-characterized in-house intermediates.

Application
Selection Property
Validation Focus
5-HT₃ receptor pharmacophore refinement
2,5-Dimethylbenzyl steric-tolerance mapping
Receptor-occupancy assay context; van der Waals pocket modelling
CB1 receptor functional profiling
5-Isopropyl-oxadiazole functional-selectivity determinant
cAMP / β-arrestin signalling-pathway comparison
Hit-to-lead optimization campaigns
Lead-like MW and lipophilicity profile
Aqueous solubility and non-specific binding screening
Analytical method development (HPLC/UPLC-MS)
Defined InChI Key and singular molecular formula
Retention-time marker and system suitability for indole-oxadiazole libraries
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